REACTION_CXSMILES
|
[CH2:1]1[C:6](=[O:7])[N:5]([O:8][C:9]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][NH:16][C:17]([CH2:19][CH2:20][S:21][S:22][C:23]2[N:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[O:18])=[O:10])[C:3](=[O:4])[CH:2]1[S:29]([O-:32])(=[O:31])=[O:30].[Na+].P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].[Na+].[Cl-].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.[N-]=[N+]=[N-].[Na+]>OP([O-])(O)=O.OP([O-])([O-])=O.[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+].O>[N:28]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[S:22][S:21][CH2:20][CH2:19][C:17]([NH:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][C:9]([O:8][N:5]1[C:6](=[O:7])[CH2:1][CH:2]([S:29]([OH:32])(=[O:30])=[O:31])[C:3]1=[O:4])=[O:10])=[O:18] |f:0.1,2.3.4.5,6.7,9.10,11.12.13.14.15.16.17.18.19|
|
Name
|
PBS
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
OP(=O)(O)[O-].OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+]
|
Name
|
PBS
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
OP(=O)(O)[O-].OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+]
|
Name
|
Sulfo-LC-SPDP
|
Quantity
|
1.3 mg
|
Type
|
reactant
|
Smiles
|
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2.07 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
Sulfo-LC-SPDP
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)[O-].[Na+]
|
Name
|
polyacrylamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
phosphate buffered saline
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OP(=O)(O)[O-].OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The conjugation reaction
|
Type
|
CUSTOM
|
Details
|
to react at room temperature for 60 minutes
|
Duration
|
60 min
|
Type
|
WASH
|
Details
|
Fractions are eluted
|
Type
|
ADDITION
|
Details
|
Typically, 50 ul of the COOMASSIE® reagent is mixed with 50 ul of each fraction in a micro-titer plate
|
Type
|
CUSTOM
|
Details
|
The COOMASSIE® Blue substrate reacts with the protein
|
Type
|
CUSTOM
|
Details
|
producing a blue color
|
Type
|
CUSTOM
|
Details
|
The fractions which produce the most intense blue color
|
Type
|
WASH
|
Details
|
eluted
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)SSCCC(=O)NCCCCCC(=O)ON1C(C(CC1=O)S(=O)(=O)O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |